molecular formula C16H16ClN3O B2664799 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1245570-15-3

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2664799
CAS No.: 1245570-15-3
M. Wt: 301.77
InChI Key: NCADLRROAGRQAY-UHFFFAOYSA-N
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Description

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Chemical Reactions Analysis

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJSLCMPIJYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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